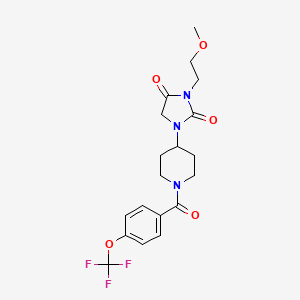

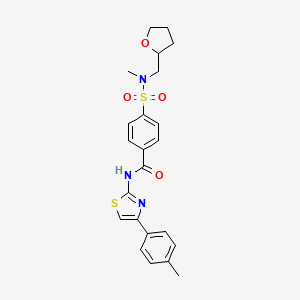

![molecular formula C22H18N2O2S2 B2436794 N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide CAS No. 478049-98-8](/img/structure/B2436794.png)

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide” is a chemical compound that contains a benzothiazole moiety . The benzothiazole group is a bicyclic heterocycle that is found in a wide variety of synthetic and natural products .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The molecular structure of “N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide” includes a benzothiazole moiety, which is a bicyclic heterocycle .Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized from 2-aminothiophenol and aldehydes in a DMSO oxidant system . This synthesis is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides the desired products in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide” are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Therapeutic Applications and Drug Development

Benzothiazole derivatives, including N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide, are recognized for their extensive pharmaceutical applications. The benzothiazole structure is a critical component in various therapeutic agents due to its wide spectrum of biological properties, such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, the 2-arylbenzothiazole moiety has emerged as a potential antitumor agent, with ongoing development in cancer treatment. Benzothiazole's structural simplicity and ease of synthesis allow for the creation of chemical libraries contributing to new chemical entities and drug discoveries (Kamal, Hussaini Syed, & Malik Mohammed, 2015). Further research has also highlighted the significance of structural modifications of benzothiazole derivatives, suggesting that these compounds possess potent anticancer activity and could be developed as drug candidates. The synergistic effects of benzothiazole conjugates and the need for drug combinations that permit lower doses are also areas of active investigation (Ahmed et al., 2012).

Plastic Scintillators and Luminescent Activators

In the realm of material sciences, plastic scintillators based on polymethyl methacrylate have been reviewed, highlighting the use of various luminescent dyes. These scintillators, when integrated with specific benzothiazole derivatives, maintain their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. The potential of benzothiazole derivatives as luminescent activators in such applications underlines the versatility of these compounds beyond pharmaceutical uses (Salimgareeva & Kolesov, 2005).

Importance in Medicinal Chemistry

The unique methine center present in the benzothiazole ring makes it a pivotal compound in medicinal chemistry. Benzothiazole and its derivatives exhibit a range of pharmacological activities, such as antiviral, antimicrobial, anti-inflammatory, and anticancer effects. The structural diversity of benzothiazole derivatives has been instrumental in the discovery of new therapeutic agents, with specific substitutions on the benzothiazole scaffold leading to a variety of biological activities (Bhat & Belagali, 2020).

Amyloid Imaging in Alzheimer's Disease

In neuroscientific research, benzothiazole derivatives have been utilized in the development of amyloid imaging ligands, such as [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole, for measuring amyloid in vivo in the brains of patients with Alzheimer's disease. This technique offers a breakthrough in understanding the pathophysiological mechanisms and the time course in amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluating new anti-amyloid therapies (Nordberg, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the compound may interact with a variety of targets depending on the specific derivative and its functional groups.

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . The specific mode of action would depend on the target and the specific derivative of benzothiazole.

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that multiple pathways could be affected

Pharmacokinetics

The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of the synthesized benzothiazole derivatives were found to be favorable, indicating good bioavailability . .

Result of Action

Benzothiazole derivatives have been associated with a range of effects due to their diverse biological activities . The specific effects would depend on the target and the specific derivative of benzothiazole.

Propriétés

IUPAC Name |

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S2/c1-16-6-13-19(14-7-16)28(25,26)24-18-11-8-17(9-12-18)10-15-22-23-20-4-2-3-5-21(20)27-22/h2-15,24H,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXDBKFDXOTEFZ-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

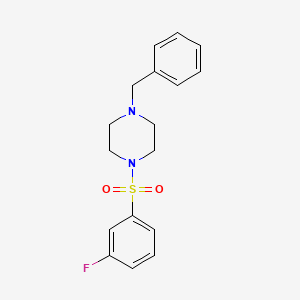

![Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B2436712.png)

![[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid](/img/structure/B2436714.png)

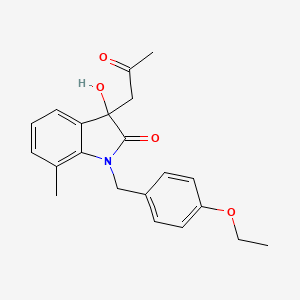

![6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2436715.png)

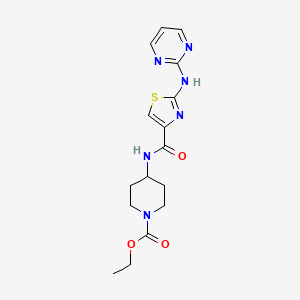

![2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2436722.png)

![4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2436723.png)

![5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2436724.png)

![2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436725.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2436729.png)

![2-((3-bromobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2436733.png)